3-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}benzoic acid
Overview
Description
3-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}benzoic acid is a compound that features a pyrazole ring attached to a benzoic acid moiety through a carbonyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the pyrazole and benzoic acid functionalities allows for diverse chemical reactivity and potential biological activity.
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various biological targets, influencing a range of biochemical processes .
Mode of Action
The exact nature of these interactions and their consequences would depend on the specific biological context .
Biochemical Pathways
Similar compounds have been shown to influence a variety of biochemical pathways, leading to diverse downstream effects .
Result of Action
The effects would likely be diverse, given the potential for interaction with multiple biological targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of “3-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}benzoic acid”. For instance, the compound is described as being air sensitive and should be stored away from air . Other factors such as temperature, pH, and the presence of other chemicals could also impact its action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}benzoic acid typically involves the following steps:
-
Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through a cyclocondensation reaction between a suitable hydrazine and a 1,3-dicarbonyl compound. For instance, 1-methyl-1H-pyrazole can be prepared by reacting methylhydrazine with acetylacetone under acidic conditions .
-
Coupling with Benzoic Acid: : The pyrazole derivative is then coupled with benzoic acid. This can be achieved through an amide bond formation reaction. The carboxylic acid group of benzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The activated benzoic acid reacts with the amine group of the pyrazole derivative to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclocondensation step and automated systems for the coupling reaction to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}benzoic acid can undergo various types of chemical reactions, including:
-
Oxidation: : The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically affects the benzoic acid moiety, leading to the formation of carboxylate derivatives .
-
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions can reduce the carbonyl group to an alcohol .
-
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring. For example, halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) .
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS)
Major Products Formed
Oxidation: Carboxylate derivatives
Reduction: Alcohol derivatives
Substitution: Halogenated pyrazole derivatives
Scientific Research Applications
3-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}benzoic acid has several scientific research applications:
-
Medicinal Chemistry: : The compound can be used as a scaffold for the development of new pharmaceuticals. Its pyrazole moiety is known for its biological activity, and modifications to the benzoic acid group can lead to compounds with potential therapeutic effects .
-
Materials Science: : The compound can be used in the synthesis of novel materials with specific properties, such as polymers or coordination complexes .
-
Biological Studies: : The compound can be used as a probe in biological studies to investigate enzyme interactions or receptor binding .
-
Industrial Applications: : The compound can be used in the development of agrochemicals or dyes due to its chemical stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
3-(1-methyl-1H-pyrazol-3-yl)benzoic acid: This compound lacks the carbonyl group linking the pyrazole and benzoic acid moieties, which may affect its reactivity and biological activity.
1-methyl-1H-pyrazole-3-carboxylic acid: This compound has a carboxylic acid group directly attached to the pyrazole ring, which may result in different chemical properties and applications.
Uniqueness
3-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}benzoic acid is unique due to the presence of both the pyrazole and benzoic acid functionalities linked through a carbonyl group. This structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
3-[(1-methylpyrazole-3-carbonyl)amino]benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c1-15-6-5-10(14-15)11(16)13-9-4-2-3-8(7-9)12(17)18/h2-7H,1H3,(H,13,16)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGFLTCVMZJDNKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NC2=CC=CC(=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401198399 | |
Record name | 3-[[(1-Methyl-1H-pyrazol-3-yl)carbonyl]amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401198399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1002651-89-9 | |
Record name | 3-[[(1-Methyl-1H-pyrazol-3-yl)carbonyl]amino]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1002651-89-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[[(1-Methyl-1H-pyrazol-3-yl)carbonyl]amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401198399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(1-methyl-1H-pyrazole-3-amido)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.